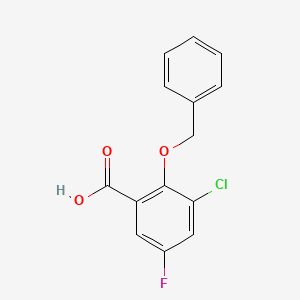
Barbituric acid, 5-butyl-1,3-dicyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-butyl-1,3-dicyclohexyl- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active
準備方法
The synthesis of 5-butyl-1,3-dicyclohexyl barbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent . The reaction conditions typically include heating the mixture to 100°C and maintaining the temperature for several hours to ensure complete reaction. The product is then purified through crystallization .
化学反応の分析
Barbituric acid derivatives, including 5-butyl-1,3-dicyclohexyl barbituric acid, can undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of barbituric acid derivatives typically involves the enhancement of the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system . This leads to increased inhibitory effects, resulting in sedation, muscle relaxation, and anticonvulsant properties. The molecular targets include GABA receptors and associated pathways .
類似化合物との比較
Barbituric acid, 5-butyl-1,3-dicyclohexyl- can be compared with other barbituric acid derivatives such as:
Phenobarbital: Used as an anticonvulsant and sedative.
Pentobarbital: Used for its sedative and hypnotic properties.
Mephobarbital: Another anticonvulsant with similar properties to phenobarbital.
特性
CAS番号 |
745-33-5 |
|---|---|
分子式 |
C20H32N2O3 |
分子量 |
348.5 g/mol |
IUPAC名 |
5-butyl-1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h15-17H,2-14H2,1H3 |
InChIキー |
KEZCZZBMMHJFMN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
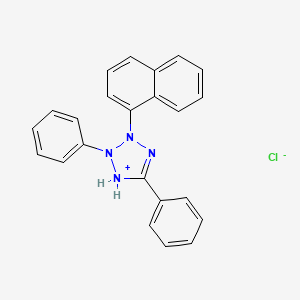
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
azanide](/img/structure/B14761741.png)
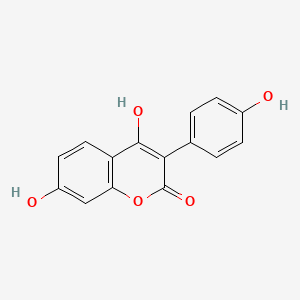
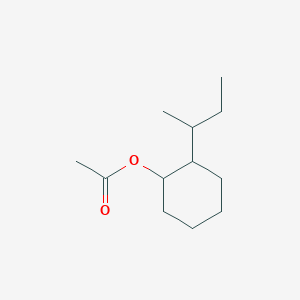
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
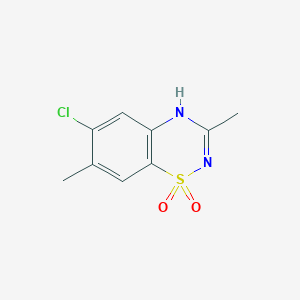

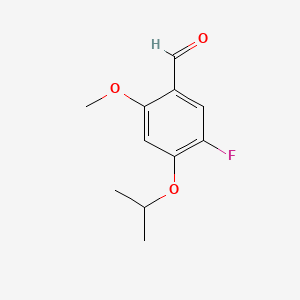
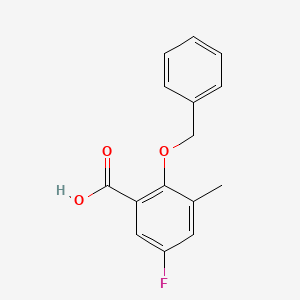
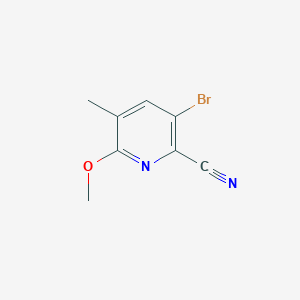
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
